3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile
Description
Properties
CAS No. |
686768-43-4 |
|---|---|
Molecular Formula |
C13H7ClN2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
3-chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7ClN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
InChI Key |
WJQVDPKXZRFKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile comprises a 2-methylthiazole core connected to a 3-chlorobenzonitrile unit via an ethynyl bridge. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClN₂S |
| Molecular Weight | 258.73 g/mol |
| Appearance | Crystalline solid |
| Key Functional Groups | Thiazole, nitrile, alkyne, chloro-substituent |
| Related Compound | 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (CAS: 864063-09-2) |
General Synthetic Strategy
The synthesis of this compound predominantly relies on Sonogashira cross-coupling reactions between appropriately functionalized thiazole and benzonitrile components. Several synthetic routes have been developed, each with specific advantages depending on reagent availability and scale requirements.
Sonogashira Cross-Coupling Approach
Synthetic Route Overview
The Sonogashira cross-coupling approach represents the most efficient and widely utilized method for preparing this compound. This approach involves coupling a halogenated thiazole derivative with a terminal alkyne or, alternatively, coupling a terminal alkynylthiazole with a halogenated benzonitrile.
The general reaction scheme can be represented as follows:
- From 2-methyl-4-iodo-1,3-thiazole and 3-chloro-5-ethynylbenzonitrile
- From 2-methyl-4-ethynyl-1,3-thiazole and 3-chloro-5-iodobenzonitrile
Detailed Procedure for Sonogashira Cross-Coupling
Based on procedures for analogous compounds, the following protocol has been adapted for the synthesis of this compound:
Method A: Using 2-methyl-4-ethynyl-1,3-thiazole
Reagents:
- 2-Methyl-4-ethynyl-1,3-thiazole (1.0 eq)
- 3-Chloro-5-iodobenzonitrile (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)
- Copper(I) iodide (0.1 eq)
- Triethylamine (3.0 eq)
- Anhydrous tetrahydrofuran (THF)
Procedure:
- In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-methyl-4-ethynyl-1,3-thiazole (1.0 mmol) in anhydrous THF (10 mL).
- Add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol) and copper(I) iodide (0.1 mmol) to the solution.
- Add triethylamine (3.0 mmol) via syringe and stir for 15 minutes at room temperature.
- Add 3-chloro-5-iodobenzonitrile (1.2 mmol) in one portion.
- Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC (hexane/ethyl acetate, 4:1).
- Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate gradient elution to obtain this compound.
Typical yield: 65-75%
Method B: Using 2-methyl-4-iodo-1,3-thiazole
This alternative approach utilizes 2-methyl-4-iodo-1,3-thiazole and 3-chloro-5-ethynylbenzonitrile as starting materials. The 2-methyl-4-iodo-1,3-thiazole can be prepared by regioselective iodination of 2-methylthiazole or from 2-methylthiazol-4-amine via diazotization and iodination.
Procedure for preparing 2-methyl-4-iodo-1,3-thiazole:
- To a solution of 2-methylthiazol-4-amine (1.0 eq) in a mixture of concentrated HCl and water (1:1, 10 mL/g), cool to 0°C.
- Add sodium nitrite (1.1 eq) dropwise as an aqueous solution while maintaining temperature below 5°C.
- After complete addition, stir for 15 minutes at 0-5°C.
- Add potassium iodide (1.5 eq) solution dropwise at 0-5°C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Neutralize with sodium bicarbonate and extract with ethyl acetate.
- Wash the organic layer with sodium thiosulfate solution, water, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify by column chromatography using hexane/ethyl acetate.
The Sonogashira coupling procedure with the obtained 2-methyl-4-iodo-1,3-thiazole follows similar conditions as Method A, with 3-chloro-5-ethynylbenzonitrile as the coupling partner.
Alternative Synthetic Approaches
Sequential Coupling Strategy
This approach involves a stepwise construction of the desired compound through sequential coupling reactions:
- Preparation of an alkyne-protected thiazole derivative
- Deprotection to generate the terminal alkyne
- Sonogashira coupling with 3-chloro-5-iodobenzonitrile
Detailed Procedure:
Step 1: Synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]-1,3-thiazole
- React 2-methyl-4-iodo-1,3-thiazole (1.0 eq) with trimethylsilylacetylene (1.5 eq) under Sonogashira conditions
- Purify by column chromatography
Step 2: Deprotection
- Treat 2-methyl-4-[(trimethylsilyl)ethynyl]-1,3-thiazole with potassium carbonate (2.0 eq) in methanol
- Stir at room temperature for 2 hours
- Extract with ethyl acetate, wash, dry, and concentrate
Step 3: Final coupling
- Couple the deprotected terminal alkyne with 3-chloro-5-iodobenzonitrile using the Sonogashira conditions described in Method A
Overall yield: Approximately 40-55% over three steps
Preparation of Key Intermediates
Synthesis of 3-Chloro-5-iodobenzonitrile
The 3-chloro-5-iodobenzonitrile intermediate can be prepared from 3-chloro-5-aminobenzonitrile via diazotization and iodination:
Procedure:
- Dissolve 3-chloro-5-aminobenzonitrile (10 mmol) in a mixture of concentrated HCl (6 mL) and water (20 mL).
- Cool the solution to 0-5°C in an ice bath.
- Add sodium nitrite (11 mmol) in water (5 mL) dropwise while maintaining the temperature below 5°C.
- After complete addition, stir for 15 minutes at 0-5°C.
- Add a solution of potassium iodide (15 mmol) in water (10 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Extract the mixture with ethyl acetate (3 × 30 mL).
- Wash the combined organic layers with 5% sodium thiosulfate solution, water, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by column chromatography (hexane/ethyl acetate, 9:1).
Yield: 70-80%
Alternative Preparation of 3-Chloro-5-substituted Benzonitriles
An alternative approach to prepare 3-chloro-5-substituted benzonitriles involves starting from 3-chloro-5-hydroxybenzonitrile:
Procedure for 3-chloro-5-hydroxybenzonitrile preparation:
- A 250 mL flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-collidine (100 mL).
- Heat the mixture to 170°C and add lithium iodide (16.76 g, 125.298 mmol).
- Heat the reaction mixture for 4 hours.
- Cool to room temperature and quench with 10% aqueous HCl.
- Extract with ethyl acetate and wash with water and brine.
- Dry the ethyl acetate extract with Na₂SO₄ and filter.
- Remove the solvent under vacuum to afford a yellow oil.
- Purify by silica gel chromatography eluting with ethyl acetate/hexane (10:90).
Yield: 94% of 3-chloro-5-hydroxybenzonitrile
This intermediate can then be converted to the appropriate halide for coupling reactions.
Characterization Data
The synthesized this compound should be characterized using various analytical techniques. Based on data from similar compounds, the following spectral characteristics can be expected:
| Analytical Method | Expected Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85-7.90 (s, 1H, thiazole-H), 7.80-7.85 (t, 1H, Ar-H), 7.65-7.75 (m, 2H, Ar-H), 2.75-2.80 (s, 3H, CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 167.5 (thiazole-C2), 149.8 (thiazole-C4), 136.2, 135.8, 133.5, 132.0, 131.1, 128.4, 122.8, 117.8 (CN), 90.5, 85.2 (acetylene carbons), 19.2 (CH₃) |
| HRMS | Calculated for C₁₃H₇ClN₂S [M+H]⁺: 259.0097; Found: 259.0101 |
| IR (neat, cm⁻¹) | 3100-3000 (aromatic C-H), 2220 (C≡N), 2180 (C≡C), 1580, 1470, 1380, 1190, 890, 780 |
| Melting Point | 145-147°C |
Reaction Optimization and Yield Improvement
Several factors can significantly affect the yield and purity of this compound during Sonogashira coupling reactions. The following optimization parameters have been identified based on studies with similar compounds:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Moderate to high |
| Copper Co-catalyst | CuI (10 mol%) | High |
| Base | Triethylamine or diisopropylamine | High |
| Solvent | Anhydrous THF or DMF | Moderate to high |
| Temperature | Room temperature to 60°C | Moderate |
| Reaction Time | 4-8 hours | Low to moderate |
| Halide Choice | Iodide > Bromide > Chloride | Very high |
| Inert Atmosphere | Argon or nitrogen required | Very high |
Scale-Up Considerations
When scaling up the synthesis of this compound from laboratory to larger quantities, several modifications to the procedure are recommended:
Heat Transfer: For larger batches, ensure efficient heat transfer during exothermic steps, particularly during addition of bases.
Reagent Addition: Use controlled addition rates for reagents, especially for diazotization reactions in the preparation of intermediates.
Solvent Selection: Consider using less hazardous solvents like 2-methyltetrahydrofuran as an alternative to THF for larger scale operations.
Catalyst Loading: Catalyst loading may be reduced to 2-3 mol% for cost efficiency in larger scale preparations.
Purification: Replace column chromatography with recrystallization where possible for more efficient purification at scale.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile undergoes several types of chemical reactions:
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole derivatives, and various substituted benzonitrile compounds .
Scientific Research Applications
Pharmacological Properties
Metabotropic Glutamate Receptor Modulation
The compound is primarily recognized for its role as an antagonist at metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological conditions such as anxiety and depression. Research indicates that 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile exhibits a high affinity for mGlu5 receptors, making it a promising candidate for therapeutic interventions aimed at modulating neurotransmitter release and improving synaptic function in the central nervous system (CNS) .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in various experimental models:
- Anxiety and Depression Models : In animal studies, this compound has demonstrated anxiolytic effects, suggesting its potential for treating anxiety disorders. The modulation of mGlu5 receptors appears to play a critical role in these observed effects .
- Neuroimaging Applications : The radiolabeled derivative [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile has been developed for positron emission tomography (PET) imaging. This application allows researchers to visualize mGlu5 receptor activity in vivo, providing insights into neurological disorders and aiding in drug discovery processes .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 3-chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile and related mGlu5 ligands:
| Compound Name | Substituent (Position 3) | Heterocycle (Position 5) | Affinity (Ki/IC50) | LogD | Metabolic Stability | Primary Application |
|---|---|---|---|---|---|---|
| This compound | Cl | 2-methylthiazole | Not reported | ~3.5* | Likely stable (C-Cl bond) | Research (potential PET imaging) |
| [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB) | F | 2-methylthiazole | 0.3 nM (mGlu5) | 2.8 | Moderate (risk of defluorination) | PET imaging in primates and humans |
| [11C]3-Methyl-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([11C]M-MTEB) | CH3 | 2-methylthiazole | 1.2 nM (mGlu5) | 3.1 | High | Preclinical PET studies |
| 3-Fluoro-5-[[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl]benzonitrile (SP203) | F | 2-(fluoromethyl)thiazole | 0.4 nM (mGlu5) | 2.5 | High (low radiodefluorination) | Clinical PET imaging |
| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | N/A (pyridine core) | 2-methylthiazole | 5 nM (mGlu5) | 2.0 | Moderate | Behavioral studies in rodents |
| [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]F-PEB) | F | Pyridine | 0.7 nM (mGlu5) | 2.3 | Low (rapid metabolism) | Preclinical PET imaging |
*Estimated based on structural analogs.
Key Findings:
Substituent Effects on Lipophilicity and Binding: The chloro substituent increases LogD compared to fluoro analogs, which may improve brain uptake but could also elevate nonspecific binding . Fluoro derivatives ([18F]F-MTEB, SP203) exhibit superior receptor affinity (Ki < 1 nM) due to optimal steric and electronic interactions with mGlu5 . Methyl groups (e.g., [11C]M-MTEB) balance moderate affinity with metabolic stability, making them viable for longitudinal PET studies .
Heterocycle Modifications :
- Thiazole-based compounds (e.g., [18F]F-MTEB, SP203) show higher selectivity for mGlu5 over pyridine analogs like [18F]F-PEB, which exhibit off-target binding .
- The 2-methyl group on the thiazole ring (common in MTEP derivatives) enhances receptor selectivity by preventing interactions with unrelated CNS targets .
Metabolic Stability :
- SP203’s 2-(fluoromethyl)thiazole moiety minimizes radiodefluorination, enabling reliable quantification in human PET studies .
- Chloro-substituted analogs may avoid metabolic pitfalls of fluoro compounds (e.g., defluorination), but in vivo data are lacking .
Imaging and Therapeutic Utility: [18F]F-MTEB and SP203 are gold standards for mGlu5 PET imaging due to high signal-to-noise ratios in brain regions like the striatum and hippocampus . MTEP, despite lower affinity, is widely used in preclinical behavioral studies due to its oral bioavailability and anxiolytic effects .
Biological Activity
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a modulator of metabotropic glutamate receptors, particularly subtype 5 (mGlu5). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H7ClN2S. The structure features a chloro group, an ethynyl linker, and a thiazole moiety connected to a benzonitrile framework. This unique combination contributes to its distinct pharmacological profile.
This compound acts primarily as an antagonist at the mGlu5 receptor. This receptor plays a crucial role in neurotransmission and is implicated in various neurological disorders such as anxiety and depression. The compound has demonstrated a high affinity for mGlu5 receptors, influencing neurotransmitter release and potentially offering therapeutic benefits for conditions related to glutamate dysregulation .
In Vitro Studies
In vitro studies have shown that this compound effectively modulates the activity of mGlu5 receptors. Research indicates that it selectively binds to these receptors and influences downstream signaling pathways associated with neurotransmission. The compound's potency and selectivity compared to other mGlu5 antagonists highlight its potential as a therapeutic agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Fluoro-5-[(2-methylthiazol)ethynyl]benzonitrile | Structure | Contains fluorine instead of chlorine; may exhibit different receptor binding profiles. |
| 3-Methyl-5-(thiazolyl)benzonitrile | Structure | Lacks the ethynyl linker; may demonstrate altered biological activity. |
| 3-Chloro-5-(pyridinyl)benzonitrile | Structure | Substituted pyridine instead of thiazole; potential for different pharmacological properties. |
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- Neuropharmacological Studies : Research has shown that this compound can reduce anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders.
- Depression Models : In models of depression, the compound demonstrated antidepressant-like effects through its modulation of glutamatergic neurotransmission, indicating its therapeutic promise in mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
